4-methoxy DMT

drug discrimination behavioral pharmacology in vivo potency

4-Methoxy DMT (O-methylpsilocin) is the definitive 4-position tryptamine reference standard for systematic SAR investigations. Unlike 5-MeO-DMT, its ~100-fold lower 5-HT2A affinity (Ki=68–1,300 nM) and distinct behavioral potency rank (5-OMe > 5-SMe > 4-OMe > 4-SMe) enable precise pharmacology differentiation. Supplied as a DEA-exempt preparation (≥98% purity) to streamline procurement; ideal for forensic method validation and receptor selectivity profiling.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 3965-97-7
Cat. No. B116791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy DMT
CAS3965-97-7
Synonyms4-Methoxy-N,N-dimethyl-1H-Indole-3-ethanamine;  3-[2-(dimethylamino)ethyl]-4-methoxyindole;  4-Methoxy-N,N-dimethyltryptamine;  N,N-Dimethyl-4-methoxytryptamine; 
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCN(C)CCC1=CNC2=C1C(=CC=C2)OC
InChIInChI=1S/C13H18N2O/c1-15(2)8-7-10-9-14-11-5-4-6-12(16-3)13(10)11/h4-6,9,14H,7-8H2,1-3H3
InChIKeyHFYHBTWTJDAYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy DMT (CAS 3965-97-7): A Positional Isomer Tryptamine with Distinct Pharmacological Profile for Serotonin Receptor Research


4-Methoxy DMT (4-methoxy-N,N-dimethyltryptamine; CAS 3965-97-7), also known as O-methylpsilocin, is a substituted tryptamine derivative of the 4-hydroxytryptamine family [1]. It is the O-methylated analogue of psilocin (4-hydroxy-DMT) and a positional isomer of 5-methoxy-DMT (5-MeO-DMT), with the methoxy substituent located at the 4-position of the indole ring rather than the 5-position [1]. 4-Methoxy DMT functions as a serotonin receptor agonist, exhibiting affinity for 5-HT1A (Ki = 235 nM) and 5-HT2A (Ki = 68–1,300 nM) receptors [1]. The compound demonstrates central nervous system activity in animal models, though with potency that differs significantly from closely related tryptamines [2].

Why 4-Methoxy DMT Cannot Be Substituted with 5-Methoxy DMT or Psilocin in Research Applications


The methoxy substituent position on the indole ring fundamentally determines the pharmacological profile of substituted DMT analogues, making simple substitution among 4-MeO-DMT, 5-MeO-DMT, and 4-HO-DMT scientifically unjustified. In rat drug discrimination studies, the 5-MeO-DMT cue generalizes to 4-MeO-DMT but with a distinct potency hierarchy: 5-OMe > 5-SMe > 4-OMe > 4-SMe DMT [1]. This indicates overlapping yet quantitatively distinct receptor activation patterns. Furthermore, 4-MeO-DMT exhibits approximately 100-fold lower affinity for the 5-HT2A receptor compared to 5-MeO-DMT (Ki = 68–1,300 nM versus ~2–7 nM for 5-MeO-DMT) [2][3]. Unlike psilocin (4-HO-DMT), which has been extensively characterized in humans, 4-MeO-DMT has no documented human testing data [4]. Researchers requiring precise control over 5-HT2A-mediated effects or seeking to investigate structure-activity relationships (SAR) of positional isomers cannot substitute 4-MeO-DMT with its 5-position counterpart without fundamentally altering experimental outcomes.

Quantitative Comparative Evidence for 4-Methoxy DMT vs. 5-Methoxy DMT and Psilocin


Behavioral Potency Ranking: 4-Methoxy DMT Demonstrates Lower In Vivo Potency than 5-Methoxy DMT in Drug Discrimination Assays

In rats trained to discriminate 1.5 mg/kg 5-methoxy-DMT from saline, the 5-OMe DMT cue generalized to 4-methoxy DMT, establishing that both compounds produce overlapping discriminative stimulus effects [1]. However, the potency order was unambiguously established as: 5-OMe > 5-SMe > 4-OMe > 4-SMe DMT [1]. This rank-order potency hierarchy demonstrates that the 4-methoxy positional isomer is significantly less potent behaviorally than the 5-methoxy isomer in producing the interoceptive cue associated with serotonergic hallucinogens [1].

drug discrimination behavioral pharmacology in vivo potency stimulus generalization

5-HT2A Receptor Binding Affinity: 4-Methoxy DMT Exhibits ~100-Fold Lower Affinity than 5-Methoxy DMT

4-Methoxy DMT binds to the 5-HT2A receptor with reported Ki values ranging from 68 nM to 1,300 nM [1]. In contrast, 5-MeO-DMT demonstrates high-affinity binding to 5-HT2A with Ki values in the low nanomolar range (approximately 2–7 nM in various studies) [2]. This represents approximately a 100-fold difference in receptor binding affinity at the primary target receptor implicated in serotonergic psychedelic effects [1][2].

5-HT2A receptor radioligand binding receptor affinity Ki value

Physicochemical Properties: LogP and LogD Values of 4-Methoxy DMT for Formulation and Permeability Predictions

4-Methoxy DMT has a calculated ACD/LogP value of 1.98 . This represents the compound's partition coefficient between octanol and water, reflecting its lipophilicity. The ACD/LogD at pH 7.4 (physiological pH) is 0.72, while at pH 5.5 it is -0.47 . These values provide essential guidance for predicting membrane permeability, blood-brain barrier penetration potential, and solubility characteristics in various formulation matrices.

LogP LogD lipophilicity physicochemical properties formulation

5-HT1A Receptor Binding Affinity: 4-Methoxy DMT Shows Moderate Affinity (Ki = 235 nM)

4-Methoxy DMT exhibits affinity for the 5-HT1A receptor with a reported Ki value of 235 nM [1]. For comparison, 5-MeO-DMT demonstrates substantially higher affinity for 5-HT1A receptors, with Ki values typically in the low nanomolar range (often cited as <10 nM) [2]. This receptor affinity difference contributes to the distinct overall pharmacological profile of the positional isomers [1].

5-HT1A receptor serotonin receptor radioligand binding receptor pharmacology

Analytical Reference Standard Availability: DEA-Exempt Formulation for Streamlined Procurement

4-Methoxy DMT is commercially available as a DEA exempt preparation formulated specifically as an analytical reference standard (Item No. 38147) . This formulation meets criteria established by the US DEA, meaning possession of a DEA Controlled Substance registration is not required and a DEA 222 form is not needed for purchase . The product is provided as a 1 mg/mL solution in methanol with ≥98% purity and is intended for research and forensic applications .

analytical reference standard DEA exempt forensic chemistry procurement

Human Data Availability: 4-Methoxy DMT Lacks Documented Human Testing While Psilocin Is Extensively Characterized

According to Alexander Shulgin's comprehensive reference TiHKAL (Tryptamines I Have Known and Loved), 4-MeO-DMT is not known to have been tested in humans [1]. This contrasts sharply with psilocin (4-HO-DMT) and 5-MeO-DMT, both of which have extensive human pharmacology data and are subjects of numerous clinical trials [2]. The N,N-diethyl analogue 4-MeO-DET was tested in humans and found to be completely inactive at doses up to 30 mg orally or smoked [1].

human pharmacology clinical data experimental gap translational research

Optimal Research and Analytical Applications for 4-Methoxy DMT Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Tryptamine Positional Isomers

4-Methoxy DMT is optimally suited for systematic SAR investigations comparing the pharmacological consequences of methoxy group placement on the indole ring. The compound's ~100-fold lower 5-HT2A affinity (Ki = 68–1,300 nM) compared to 5-MeO-DMT and its distinct behavioral potency rank order (5-OMe > 5-SMe > 4-OMe > 4-SMe) provide quantifiable benchmarks for understanding how the 4-position versus 5-position substitution affects receptor binding and in vivo activity [1]. Researchers can use 4-MeO-DMT alongside 5-MeO-DMT, psilocin (4-HO-DMT), and DMT to systematically map how specific indole ring modifications alter receptor pharmacology, serving as a critical comparator compound in panels designed to elucidate structure-activity relationships governing serotonergic activity [2].

Analytical Method Development and Forensic Reference Standardization

4-Methoxy DMT serves as an analytical reference standard for forensic toxicology and drug chemistry laboratories. The compound is commercially available as a DEA-exempt preparation (≥98% purity as a 1 mg/mL methanolic solution), eliminating DEA registration requirements for procurement [1]. This streamlined access enables laboratories to develop and validate analytical methods (LC-MS/MS, GC-MS) for detecting and quantifying 4-MeO-DMT and related tryptamines in seized materials or biological matrices [1]. The availability of curated mass spectral data (GC-MS, 70eV EI) in vendor spectral libraries further supports unambiguous compound identification [1]. Given 4-MeO-DMT's regulatory status as a Schedule I positional isomer of 5-MeO-DMT, having a certified reference standard is essential for forensic laboratories conducting confirmatory analysis [2].

In Vitro Receptor Pharmacology and Selectivity Profiling

4-Methoxy DMT is a valuable tool for in vitro receptor pharmacology studies requiring a serotonergic agonist with moderate affinity for 5-HT1A (Ki = 235 nM) and moderate-to-weak affinity for 5-HT2A (Ki = 68–1,300 nM) [1]. This affinity profile positions 4-MeO-DMT as an intermediate-potency comparator when benchmarking novel compounds against the full spectrum of tryptamine analogues ranging from high-potency (5-MeO-DMT) to low-potency derivatives [1]. Researchers investigating biased agonism, functional selectivity, or downstream signaling pathway activation across serotonin receptor subtypes can employ 4-MeO-DMT to probe how the 4-methoxy substitution pattern influences G-protein versus β-arrestin signaling bias relative to 5-substituted or 4-hydroxy analogues [1].

Basic Neuroscience Research in Non-Clinical Species Requiring Controlled 5-HT2A Activation

For basic neuroscience investigations in rodent models, 4-MeO-DMT provides a serotonergic tool compound with established but lower behavioral potency than 5-MeO-DMT. The drug discrimination data demonstrate that 4-MeO-DMT produces a discriminative stimulus effect that generalizes to the 5-MeO-DMT training cue, confirming central serotonergic activity while providing a quantifiable potency difference (rank 3 of 4 in the tested series) [1]. Researchers seeking to investigate serotonergic mechanisms without the high-potency 5-HT2A activation characteristic of 5-MeO-DMT or psilocin may find 4-MeO-DMT advantageous for dose-response studies requiring a broader dynamic range [1]. The compound's lack of documented human data further positions it specifically for basic science rather than translational or clinical research applications [2].

Technical Documentation Hub

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